molecular formula C8H8O5 B14243994 Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate CAS No. 236389-50-7

Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate

Cat. No.: B14243994
CAS No.: 236389-50-7
M. Wt: 184.15 g/mol
InChI Key: PJRZTHAEJDPKDR-UHFFFAOYSA-N
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Description

Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate is an organic compound belonging to the furanone family. This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxyl and keto functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate typically involves the esterification of 4-hydroxy-5-oxofuran-2(5H)-ylidene acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4,5-dioxofuran-2(5H)-ylidene acetate.

    Reduction: Formation of ethyl (4-hydroxy-5-hydroxyfuran-2(5H)-ylidene)acetate.

    Substitution: Formation of ethyl (4-hydroxy-5-aminofuran-2(5H)-ylidene)acetate or ethyl (4-hydroxy-5-alkoxyfuran-2(5H)-ylidene)acetate.

Scientific Research Applications

Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate can be compared with other similar compounds such as:

    Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate: Both compounds contain ester and keto functional groups, but the latter has a cyclopentyl ring instead of a furan ring.

    (5-oxo-2H-furan-2-yl) acetate: This compound is structurally similar but lacks the hydroxyl group present in this compound.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

236389-50-7

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-5-oxofuran-2-ylidene)acetate

InChI

InChI=1S/C8H8O5/c1-2-12-7(10)4-5-3-6(9)8(11)13-5/h3-4,9H,2H2,1H3

InChI Key

PJRZTHAEJDPKDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1C=C(C(=O)O1)O

Origin of Product

United States

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